molecular formula C23H24O5 B15174054 Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-

Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-

Cat. No.: B15174054
M. Wt: 380.4 g/mol
InChI Key: UMTNOMVALJOUBQ-UHFFFAOYSA-N
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Description

Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- is a complex organic compound with a unique structure It is characterized by its propanoic acid backbone and a methyl ester functional group, which is linked to a dibenzoxacycloundecin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- typically involves multiple steps. The process begins with the preparation of the dibenzoxacycloundecin core, which is achieved through a series of cyclization reactions. The methyl ester group is then introduced via esterification reactions, often using methanol and an acid catalyst. The final step involves the attachment of the propanoic acid moiety under controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methyl ester group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester: Similar structure but lacks the methyl group at the 8-position.

    Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

The uniqueness of Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)- lies in its specific structural features, such as the presence of the methyl group at the 8-position and the stereochemistry of the propanoic acid moiety

Biological Activity

Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, methyl ester, (2S)- is a complex organic compound with potential biological activities. This article reviews its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an ester and features a unique bicyclic structure. Its molecular formula is C20H29O4, and it has a molecular weight of approximately 345.45 g/mol. The presence of the dibenzoxacycloundecin moiety suggests potential interactions with biological targets.

Structural Formula

CnHmOp\text{C}_n\text{H}_m\text{O}_p

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that esters derived from propanoic acid can modulate inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases.
  • Antimicrobial Properties : Certain derivatives exhibit antimicrobial activity against a range of pathogens, indicating potential use in treating infections.

Pharmacological Effects

Recent studies have reported several pharmacological effects associated with this compound:

  • Analgesic Activity : Similar compounds have demonstrated significant analgesic properties in animal models, often outperforming traditional analgesics like morphine in efficacy.
  • Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, particularly in breast cancer models. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance efficacy against specific cancer types.

Case Study 1: Analgesic Properties

In a study evaluating various methyl esters for analgesic effects, the compound exhibited an effective dose (ED50) lower than that of morphine in mouse hot-plate tests. This suggests a strong potential for development as a new analgesic agent .

Case Study 2: Anticancer Activity

A study focused on the compound's interaction with estrogen receptors indicated promising results as an antagonist for ERα and ERβ isoforms. Molecular dynamics simulations showed stable binding interactions, suggesting its potential as a therapeutic agent in breast cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnalgesicED50 < 1 mg/kg compared to morphine
AntioxidantProtective against oxidative stress
AntimicrobialInhibitory effect on pathogens
AnticancerInhibition of cancer cell growth

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC20H29O4
Molecular Weight345.45 g/mol
SolubilitySoluble in organic solvents

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[(12-methyl-14-oxo-2-oxatricyclo[13.4.0.03,8]nonadeca-1(19),3(8),4,6,12,15,17-heptaen-6-yl)oxy]propanoate

InChI

InChI=1S/C23H24O5/c1-15-7-6-8-17-14-18(27-16(2)23(25)26-3)11-12-21(17)28-22-10-5-4-9-19(22)20(24)13-15/h4-5,9-14,16H,6-8H2,1-3H3

InChI Key

UMTNOMVALJOUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2OC3=C(CCC1)C=C(C=C3)OC(C)C(=O)OC

Origin of Product

United States

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